2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This moiety is connected to a 1,3,4-oxadiazole ring, another heterocyclic component, through a sulfur atom. The oxadiazole ring is further substituted with a (3-(trifluoromethyl)benzyl)thio group .
Scientific Research Applications
Synthesis and Material Applications
Novel Macrocycles Synthesis : A study reported the successful synthesis of benzo(dibenzo)dioxadiaza and triazamacrocyclic ether compounds carrying the 1,2,4-oxadiazole group through N-substitution, demonstrating an innovative approach to creating novel macrocycles with potential applications in material science and pharmacology (Özer & Dürüst, 2022).
Antioxidant Activities
Potent Antioxidants Design : Researchers designed, synthesized, and evaluated a novel series of 5-substituted-1,3,4-oxadiazoles for their antioxidant activities. Certain derivatives exhibited significant antioxidant properties, suggesting their potential as leads for developing new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Antiproliferative and Bioactivity
Antiproliferative Activities : A synthesis study of 1,3,4-oxadiazole derivatives showed notable antiproliferative activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology research (Jin et al., 2006).
Angiotensin II Receptor Antagonistic Activities
Bioisosteres for Nonpeptide Antagonists : Research into benzimidazole-7-carboxylic acids bearing 1,2,4-oxadiazole and related heterocycles demonstrated their efficacy as angiotensin II receptor antagonists, offering insights into the development of hypertension treatments (Kohara et al., 1996).
Liquid Crystal Monomers
Liquid Crystalline Properties : A study on the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles revealed their potential as liquid crystalline monomers, showing smectic or nematic phases that could be leveraged in the development of new materials for electronic displays and other applications (Jian et al., 2014).
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c19-18(20,21)12-5-3-4-11(8-12)10-27-17-23-22-16(26-17)15-9-24-13-6-1-2-7-14(13)25-15/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTPZLICEMMFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.